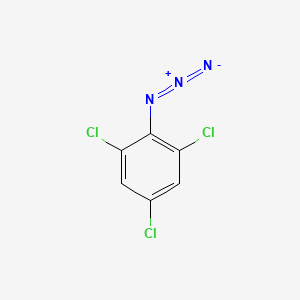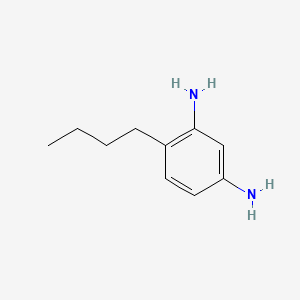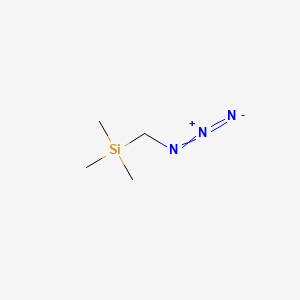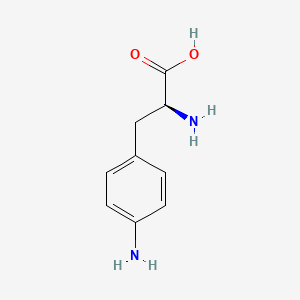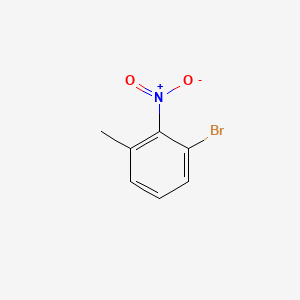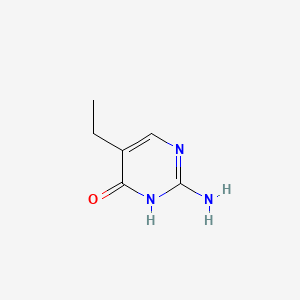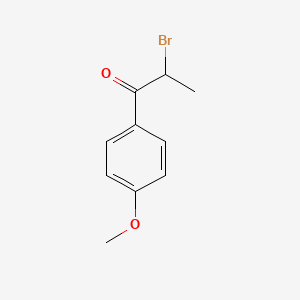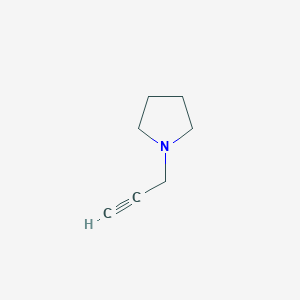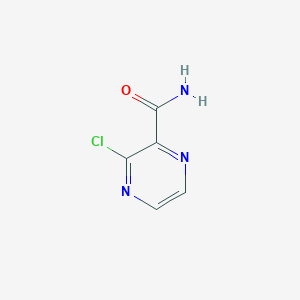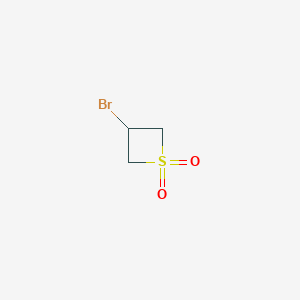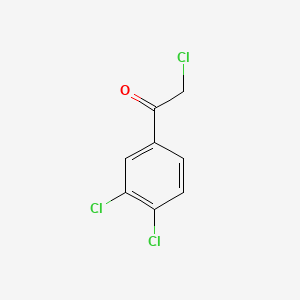
2,3',4'-Trichloracetophenon
Übersicht
Beschreibung
2,3’,4’-Trichloroacetophenone is a chemical compound with the molecular formula C8H5Cl3O It is a pale yellow crystalline powder with a pungent odorIt is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2,3’,4’-Trichloroacetophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving microbial degradation of chlorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
It has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (tecdd) dechlorination .
Mode of Action
It is known to participate in the dechlorination of TeCDD
Biochemical Pathways
Its role in the dechlorination of TeCDD suggests it may influence pathways related to halogenated compound metabolism .
Result of Action
Its known role in the dechlorination of TeCDD suggests it may contribute to the breakdown and removal of this compound .
Biochemische Analyse
Biochemical Properties
2,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination processes. It has been used to stimulate the dechlorination of compounds such as 1,2,3,4-tetrachlorodibenzo-p-dioxin . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the removal of chlorine atoms from the target molecules. This interaction is crucial for understanding the detoxification processes in biological systems.
Cellular Effects
The effects of 2,3’,4’-Trichloroacetophenone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in genetic toxicity studies, 2,3’,4’-Trichloroacetophenone has demonstrated mutagenic effects in bacterial systems such as Salmonella and E. coli . These effects highlight the compound’s potential impact on cellular functions and its role in studying mutagenesis and carcinogenesis.
Molecular Mechanism
At the molecular level, 2,3’,4’-Trichloroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in dechlorination processes, leading to changes in gene expression and metabolic pathways . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool for studying the molecular mechanisms of detoxification and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’-Trichloroacetophenone can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,3’,4’-Trichloroacetophenone remains stable under specific conditions, but its degradation products can also influence cellular processes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of 2,3’,4’-Trichloroacetophenone in research and potential therapeutic applications.
Metabolic Pathways
2,3’,4’-Trichloroacetophenone is involved in various metabolic pathways, particularly those related to dechlorination and detoxification. The compound interacts with enzymes and cofactors that facilitate the removal of chlorine atoms from target molecules . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,3’,4’-Trichloroacetophenone is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2,3’,4’-Trichloroacetophenone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out in an acylation reactor at a temperature of 58-62°C. After the addition of chloroacetyl chloride, the temperature is raised to 80-100°C for thermal reaction .
Industrial Production Methods: In an industrial setting, the preparation method involves adding m-dichlorobenzene and aluminum chloride into an acylation reactor, followed by the dropwise addition of chloroacetyl chloride. The mixture is then subjected to hydrolysis, rinsing, and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3’,4’-Trichloroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2,2’,4’-Trichloroacetophenone: Similar in structure but differs in the position of chlorine atoms.
2,4-Dichloroacetophenone: Lacks one chlorine atom compared to 2,3’,4’-Trichloroacetophenone.
Uniqueness: 2,3’,4’-Trichloroacetophenone is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-chloro-1-(3,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZWANJVUAPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311496 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42981-08-8 | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 243689 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42981-08-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


